molecular formula C13H12N4O2S B5715919 1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea

1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea

Cat. No.: B5715919
M. Wt: 288.33 g/mol
InChI Key: PIBDWSQUGHNUIJ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea is an organic compound that features a thiourea group bonded to a 3-nitrophenyl and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea typically involves the reaction of 3-nitroaniline with pyridine-4-carboxaldehyde in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The thiourea group can be oxidized to form corresponding sulfonyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Sulfonyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its thiourea group.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, influencing their function. The nitrophenyl and pyridinyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Nitrophenyl)-3-(pyridin-2-ylmethyl)thiourea
  • 1-(4-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea
  • 1-(3-Nitrophenyl)-3-(pyridin-3-ylmethyl)thiourea

Uniqueness

1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea is unique due to the specific positioning of the nitro group on the phenyl ring and the pyridinyl group on the thiourea. This specific arrangement can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-17(19)12-3-1-2-11(8-12)16-13(20)15-9-10-4-6-14-7-5-10/h1-8H,9H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBDWSQUGHNUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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